molecular formula C9H15NO2 B6606225 6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one CAS No. 2825011-29-6

6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one

Cat. No.: B6606225
CAS No.: 2825011-29-6
M. Wt: 169.22 g/mol
InChI Key: VTJHGVNHWACVRK-UHFFFAOYSA-N
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Description

6,6-Dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable amine with a carbonyl compound in the presence of an acid catalyst. Industrial production methods may involve optimized conditions to maximize yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

6,6-Dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6,6-Dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

What sets this compound apart is its unique fused ring structure, which imparts specific chemical and biological properties .

Biological Activity

6,6-Dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one is a heterocyclic compound notable for its fused ring structure containing both nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: 6,6-dimethyl-5,7,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one
  • CAS Number: 2825011-29-6
  • Molecular Formula: C9H15NO2

The compound's unique fused ring structure contributes to its distinct chemical and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of this compound against various pathogens. For example:

  • Antimycobacterial Activity: In vitro tests have shown that derivatives of related oxazole compounds can exhibit activity against Mycobacterium tuberculosis with varying minimum inhibitory concentrations (MICs) . Although specific data on the target compound is limited, its structural relatives suggest potential effectiveness.

2. Anticancer Properties
The compound is being explored for its anticancer properties. Similar heterocycles have been documented to interact with cellular pathways involved in cancer progression. The mechanism often involves inhibition of key enzymes or receptors that facilitate tumor growth.

3. Mechanism of Action
The biological effects are hypothesized to arise from interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Binding: It could bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

A review of literature reveals several relevant studies:

Study 1: Antimycobacterial Evaluation
A study assessing various derivatives found that certain oxazole-based compounds showed promising antimycobacterial activity with MIC values ranging from 4 µg/mL to >64 µg/mL against resistant strains . While direct data on the target compound was not provided, the findings highlight the potential for similar structures.

Study 2: Anticancer Activity
Research into other oxazole derivatives has indicated that modifications to the structure can enhance anticancer efficacy. For instance, compounds that incorporate hydrazone moieties have demonstrated improved activity against cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityNotable Features
AleglitazarAntidiabetic agentOxazole derivative
DitazolePlatelet aggregation inhibitorRelated structure
MubritinibTyrosine kinase inhibitorAnticancer properties
OxaprozinCOX-2 inhibitorAnti-inflammatory

This table illustrates how variations in structure can lead to diverse biological activities.

Properties

IUPAC Name

6,6-dimethyl-5,7,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-9(2)4-3-7-5-12-8(11)10(7)6-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJHGVNHWACVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2COC(=O)N2C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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